molecular formula C12H9N3O3 B2976302 (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid CAS No. 551931-32-9

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid

Cat. No.: B2976302
CAS No.: 551931-32-9
M. Wt: 243.222
InChI Key: ASTVVEAVFHNUSH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid is a synthetic organic compound that features a quinoxaline ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The presence of the quinoxaline moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid typically involves the condensation of a quinoxaline derivative with an appropriate butenoic acid precursor. One common method includes the reaction of 6-aminoquinoxaline with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (6-quinoxalinyl)methanone
  • N-(5-Bromo-6-quinoxalinyl)guanidine Hydrochloride
  • Camphorquinoxaline derivatives

Uniqueness

(E)-4-oxo-4-(6-quinoxalinylamino)-2-butenoic acid is unique due to its specific structural features, such as the presence of both a quinoxaline ring and an α,β-unsaturated carbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-4-oxo-4-(quinoxalin-6-ylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-11(3-4-12(17)18)15-8-1-2-9-10(7-8)14-6-5-13-9/h1-7H,(H,15,16)(H,17,18)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVVEAVFHNUSH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN=C2C=C1NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.